3H-1,2,4-Triazol-3-one, 2,4-dihydro-2,4-dimethyl-5-phenyl-
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR (CDCl₃, 400 MHz):
- ¹³C NMR (CDCl₃, 100 MHz):
Infrared (IR) Spectroscopy
Mass Spectrometry (MS)
Tautomeric Forms and Resonance Stabilization
The triazolone core exists in equilibrium between 1,2,4-triazol-3-one and 1,2,4-triazol-5-one tautomers (Figure 1). Resonance stabilization delocalizes the carbonyl oxygen’s lone pairs into the triazole ring, reducing electron density at N1 and N4. The 2,4-dimethyl substituents lock the tautomeric equilibrium by sterically hindering proton transfer, favoring the 3-one form. Density functional theory (DFT) calculations indicate a 3.2 kcal/mol energy difference between tautomers, with the 3-one form dominating at room temperature.
$$ \text{Figure 1: Tautomeric equilibria of 3H-1,2,4-triazol-3-one derivatives.} $$
Properties
CAS No. |
944-91-2 |
|---|---|
Molecular Formula |
C10H11N3O |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
2,4-dimethyl-5-phenyl-1,2,4-triazol-3-one |
InChI |
InChI=1S/C10H11N3O/c1-12-9(11-13(2)10(12)14)8-6-4-3-5-7-8/h3-7H,1-2H3 |
InChI Key |
XNHJDSQIZMQBFF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN(C1=O)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-1,2,4-Triazol-3-one, 2,4-dihydro-2,4-dimethyl-5-phenyl- can be achieved through several methods. One common approach involves the cyclization of hydrazides with isothiocyanates, followed by oxidation or ketonization to form the triazolone ring . Another method includes the reaction of 1,3,4-oxadiazoles with hydrazine, leading to the formation of the triazolone structure .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific temperature and pressure conditions to facilitate the cyclization and oxidation reactions.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The triazole core facilitates selective substitutions at positions N1, N2, and C5. Key reactions include:
These reactions exploit the nucleophilic character of the triazole nitrogen atoms, with substitution patterns influenced by steric effects from the 2,4-dimethyl groups .
Cyclization Reactions
The compound serves as a precursor for fused heterocycles:
Notably, microwave-assisted cyclization enhances reaction efficiency (3–5× faster vs conventional heating) .
S-Alkylation and Thioether Formation
The sulfur-containing derivatives show enhanced bioactivity:
The 5-phenyl group directs regioselectivity during alkylation, favoring substitution at N4 .
Schiff Base and Mannich Reactions
Condensation reactions expand structural diversity:
These derivatives demonstrate improved pharmacokinetic profiles compared to parent compounds, with logP values optimized for blood-brain barrier penetration .
Metal Complexation
The triazole nitrogen atoms coordinate transition metals:
Complexation enhances thermal stability (decomposition >300°C) and modifies redox behavior .
Reaction Mechanisms and Kinetic Studies
Key mechanistic insights include:
-
Cyclization pathways : Proceed through carbodiimide intermediates in CS₂-mediated reactions
-
Mannich reactions : Follow iminium ion formation with rate-determining C-N bond formation (k = 0.15 min⁻¹ at 60°C)
-
Thiol-thione tautomerism : Governs reactivity in sulfur-containing derivatives (ΔG‡ = 45.2 kJ/mol)
These findings enable rational design of reaction conditions for targeted molecular architectures . The compound's chemical versatility establishes it as a privileged scaffold in medicinal chemistry and materials science, with ongoing research exploring photochemical transformations and click chemistry applications .
Scientific Research Applications
Anticonvulsant Properties
Research has demonstrated that derivatives of 3H-1,2,4-triazol-3-one exhibit anticonvulsant activity. A study evaluated a series of compounds for their efficacy against seizures induced by maximal electroshock and pentylenetetrazole in mice. Approximately one-third of the tested compounds showed significant activity. Notably:
- Mechanism of Action: The anticonvulsant effects were not linked to traditional receptor pathways like benzodiazepine or NMDA receptors but were attributed to other neuropharmacological mechanisms .
Antimicrobial Activity
The antimicrobial efficacy of 3H-1,2,4-triazol-3-one derivatives has been extensively studied. Compounds synthesized from this scaffold have shown moderate to high activity against various bacterial strains:
| Compound | Activity Against |
|---|---|
| 1 | Staphylococcus aureus |
| 2 | Escherichia coli |
| 3 | Enterococcus faecalis |
These studies suggest that modifications on the triazole ring can enhance antibacterial properties .
Agricultural Applications
Triazole compounds are also recognized for their fungicidal properties. The application of these compounds in agriculture serves as an effective means to control fungal diseases in crops. The mode of action typically involves inhibiting fungal sterol biosynthesis:
- Fungicidal Activity: Effective against pathogens such as Fusarium and Aspergillus species.
- Field Trials: Various field trials have confirmed their efficacy in reducing disease incidence and improving crop yield.
Case Study 1: Anticonvulsant Evaluation
A specific derivative was evaluated for its anticonvulsant properties in a controlled study involving mice. The compound demonstrated significant protection against induced seizures and was further investigated for its neuroprotective effects against hippocampal neuronal degeneration caused by hypoxia .
Case Study 2: Antimicrobial Screening
A series of synthesized triazole derivatives were screened against multiple bacterial strains in vitro. The results indicated that certain modifications led to enhanced antimicrobial activity compared to standard antibiotics .
Mechanism of Action
The mechanism of action of 3H-1,2,4-Triazol-3-one, 2,4-dihydro-2,4-dimethyl-5-phenyl- involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table compares structural analogues of the target compound, highlighting substituent variations and their implications:
Physicochemical Properties
- Spectroscopic Features : The ketone (C=O) stretch in IR (~1630 cm⁻¹) is consistent across triazolones, while sulfur-containing analogues (e.g., thione derivatives) show distinct C=S peaks (~1228 cm⁻¹) .
- Crystallography : Derivatives with bulky substituents (e.g., thiophen-2-yl-methyl) exhibit planar triazole cores and π-π interactions, which stabilize crystal structures .
Biological Activity
3H-1,2,4-Triazol-3-one, 2,4-dihydro-2,4-dimethyl-5-phenyl- (CAS Number: 57626-52-5) is a compound belonging to the triazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 3H-1,2,4-Triazol-3-one is with a molecular weight of 127.1445 g/mol. The compound features a five-membered ring containing three nitrogen atoms and two carbon atoms, which is characteristic of triazoles.
| Property | Value |
|---|---|
| Molecular Formula | C₅H₉N₃O |
| Molecular Weight | 127.1445 g/mol |
| CAS Registry Number | 57626-52-5 |
| Melting Point | Not specified |
| Solubility | Soluble in water |
Anticonvulsant Activity
Research indicates that derivatives of 2,4-dihydro-3H-1,2,4-triazol-3-one exhibit significant anticonvulsant properties. A study evaluated a series of these compounds for their efficacy against seizures induced by maximal electroshock and pentylenetetrazole in mice. Approximately one-third of the tested compounds demonstrated anticonvulsant activity without affecting benzodiazepine or NMDA-type glutamate receptors . Notably, compound 45 showed protective effects against neuronal degeneration induced by hypoxia and other neurotoxic agents .
Antimicrobial Activity
Triazole derivatives are recognized for their antimicrobial properties. The structural features of 3H-1,2,4-Triazol-3-one contribute to its ability to inhibit various microbial strains. The compound's mechanism likely involves interference with fungal cell wall synthesis or disruption of cellular processes critical for microbial survival.
Anticancer Potential
Emerging studies suggest that triazole compounds may possess anticancer properties. The presence of a phenyl group in 3H-1,2,4-Triazol-3-one is hypothesized to enhance its interaction with cancer cell targets. Structure-activity relationship (SAR) studies indicate that modifications on the phenyl ring can significantly influence cytotoxicity against various cancer cell lines .
Case Studies and Research Findings
- Anticonvulsant Efficacy : In a systematic evaluation involving multiple triazole derivatives, certain compounds were shown to effectively reduce seizure frequency in animal models. Compound 45 was particularly noted for its protective effects against neurotoxic agents .
- Antimicrobial Testing : A range of triazole derivatives was tested against bacterial and fungal strains. Results indicated that modifications in the triazole structure could enhance antimicrobial activity significantly.
- Cytotoxicity Studies : Research involving various cancer cell lines demonstrated that certain derivatives exhibited potent cytotoxic effects comparable to established chemotherapeutic agents like doxorubicin .
Q & A
What synthetic methodologies are employed for preparing 2,4-dihydro-2,4-dimethyl-5-phenyl-1,2,4-triazol-3-one, and how can reaction conditions be standardized?
Basic Research Focus
The compound is synthesized via a multi-step process involving cyclocondensation and alkylation. A standard method involves refluxing 4-[arylidene-amino]-5-thiophen-2-yl-methyl-2,4-dihydro-[1,2,4]triazol-3-one derivatives with sodium in absolute ethanol, followed by bromoacetophenone addition under reflux for 5 hours . Key steps include:
- Recrystallization : Purification using solvents like ethanol or DMF.
- Yield Optimization : Adjusting stoichiometry (1:1 molar ratio of triazolone precursor to bromoacetophenone) and reaction time (5–6 hours).
Methodological Insight : Use TLC or HPLC to monitor reaction progress and confirm product purity.
How can spectroscopic and crystallographic data be reconciled to resolve structural ambiguities in triazolone derivatives?
Advanced Research Focus
Discrepancies between solution-phase NMR data and solid-state X-ray crystallography often arise due to conformational flexibility or polymorphism. For example, X-ray studies of analogous triazolones confirmed substituent positions (e.g., methyl and phenyl groups at positions 2, 4, and 5) that may not fully align with NMR-derived models due to dynamic effects .
Resolution Strategies :
- Perform variable-temperature NMR to assess conformational changes.
- Compare IR spectra (C=O and N–H stretches) with crystallographic bond lengths.
- Use DFT calculations to model gas-phase vs. crystal-packing effects.
What experimental design approaches are effective for optimizing triazolone synthesis parameters?
Advanced Research Focus
Statistical methods like Design of Experiments (DoE) can systematically optimize reaction variables:
- Factors : Temperature, solvent polarity, catalyst loading.
- Response Variables : Yield, purity, byproduct formation.
Case Study : A central composite design (CCD) could identify optimal ethanol/water ratios for recrystallization, minimizing impurities while maximizing yield .
Implementation : Use software tools (e.g., Minitab, JMP) to analyze interactions between variables and predict ideal conditions.
How can computational chemistry enhance the rational design of triazolone derivatives?
Advanced Research Focus
Quantum mechanical calculations (e.g., DFT) and reaction path searches enable predictive synthesis:
- Reaction Mechanism : Simulate intermediates in triazolone formation (e.g., cyclization barriers).
- Electronic Properties : Calculate HOMO/LUMO gaps to predict reactivity with electrophiles/nucleophiles .
Integration with Experiment : Use computational screening to prioritize substituents (e.g., electron-withdrawing groups on the phenyl ring) before lab synthesis.
What are the challenges in characterizing byproducts during triazolone synthesis, and how can they be addressed?
Basic Research Focus
Common byproducts include unreacted precursors or regioisomers. For example, incomplete alkylation may yield mono-substituted triazolones.
Analytical Workflow :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
